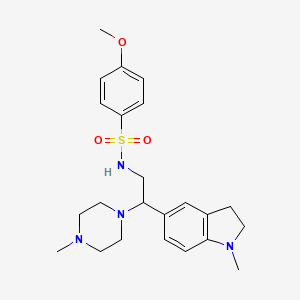![molecular formula C9H10BFO2 B2912749 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1393477-39-8](/img/structure/B2912749.png)
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A straightforward synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been reported . The synthesis involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The target compounds are obtained with yields ranging from 55% to 92% in relatively short reaction times.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit activity against various targets, including enzymes like phosphodiesterase (pde) and acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit enzymes like pde . They bind to the catalytic domain of these enzymes, overlapping with the phosphate in the substrate during the hydrolysis process .
Biochemical Pathways
Similar compounds have been found to inhibit the release of various cytokines, which can lead to changes in skin structure and barrier function, as well as immune dysregulation in conditions like psoriasis and atopic dermatitis .
Pharmacokinetics
Similar compounds have been found to penetrate the skin and inhibit the transcription of various interleukins . This suggests that these compounds may have good bioavailability when applied topically.
Result of Action
Similar compounds have been found to inhibit the release of various cytokines, leading to changes in skin structure and barrier function .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol in lab experiments is its relatively low toxicity compared to other antifungal agents. However, its solubility in water is limited, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol. One area of interest is the development of new formulations or delivery methods to improve its efficacy and solubility. Additionally, further studies are needed to better understand its mechanism of action and potential therapeutic applications in other areas, such as inflammation and pain management. Finally, there is potential for the development of new analogs of this compound with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves several steps, starting with the reaction of 2,6-dimethylphenol with boron trifluoride etherate to form 2,6-dimethylphenylboronic acid. The acid is then reacted with 1,3-difluoro-2,4-dinitrobenzene to form the intermediate compound, which is subsequently reduced and cyclized to form this compound.
Applications De Recherche Scientifique
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has been extensively studied for its potential use in treating fungal infections, particularly onychomycosis (fungal nail infections). It has also been investigated for its activity against other fungal infections, including Candida and Aspergillus species. In addition, this compound has been shown to have activity against certain types of bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHEJQNUSELNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)F)C(O1)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)




![Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2912679.png)


![5-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2912685.png)
![ethyl 2-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2912687.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2912689.png)